![molecular formula C16H19F2NO2 B13460237 tert-butyl N-{2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B13460237.png)
tert-butyl N-{2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-{2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}carbamate is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structure, which imparts distinct chemical and physical properties. The bicyclo[1.1.1]pentane framework is often used as a bioisostere in drug design, replacing more common structures to improve the pharmacokinetic and pharmacodynamic properties of drug candidates .
Méthodes De Préparation
The synthesis of tert-butyl N-{2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}carbamate typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through carbene insertion into the central bond of bicyclo[1.1.0]butanes or via radical or nucleophilic addition across a [1.1.1]propellane.
Introduction of the difluoro and phenyl groups: These groups can be introduced through various substitution reactions, often using reagents such as difluorocarbene and phenyl lithium.
Carbamate formation: The final step involves the reaction of the intermediate with tert-butyl isocyanate to form the carbamate group.
Analyse Des Réactions Chimiques
tert-Butyl N-{2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}carbamate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoro or phenyl groups are replaced by other substituents.
Applications De Recherche Scientifique
tert-Butyl N-{2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool in studying the interactions between small molecules and biological targets.
Medicine: It is investigated for its potential therapeutic properties, including its ability to modulate biological pathways involved in disease.
Mécanisme D'action
The mechanism of action of tert-butyl N-{2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}carbamate involves its interaction with specific molecular targets. The compound’s bicyclo[1.1.1]pentane core allows it to fit into unique binding sites on proteins or enzymes, modulating their activity. The difluoro and phenyl groups further enhance its binding affinity and specificity, leading to potent biological effects .
Comparaison Avec Des Composés Similaires
tert-Butyl N-{2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}carbamate can be compared with other bicyclo[1.1.1]pentane derivatives, such as:
tert-Butyl N-{3-aminobicyclo[1.1.1]pentan-1-yl}carbamate: This compound has an amino group instead of the difluoro and phenyl groups, leading to different chemical and biological properties.
tert-Butyl N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}carbamate:
tert-Butyl N-{3-amino-2,2-difluorobicyclo[1.1.1]pentan-1-yl}carbamate: This compound is similar but lacks the phenyl group, which affects its binding properties and biological activity.
The unique combination of the difluoro and phenyl groups in this compound makes it distinct from these similar compounds, offering unique advantages in terms of stability, reactivity, and biological activity .
Propriétés
Formule moléculaire |
C16H19F2NO2 |
|---|---|
Poids moléculaire |
295.32 g/mol |
Nom IUPAC |
tert-butyl N-(2,2-difluoro-3-phenyl-1-bicyclo[1.1.1]pentanyl)carbamate |
InChI |
InChI=1S/C16H19F2NO2/c1-13(2,3)21-12(20)19-15-9-14(10-15,16(15,17)18)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,19,20) |
Clé InChI |
CDQXOBGAUUUXEO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC12CC(C1)(C2(F)F)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,9-Diazaspiro[5.5]undecan-2-one dihydrochloride](/img/structure/B13460160.png)
![Benzyl 1-(hydroxymethyl)-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B13460166.png)
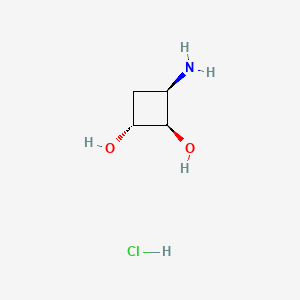
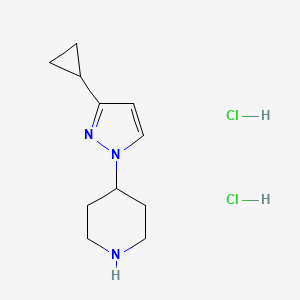
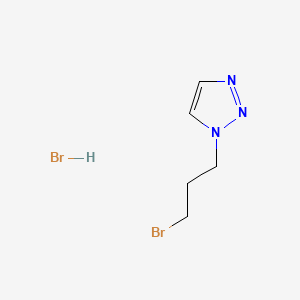
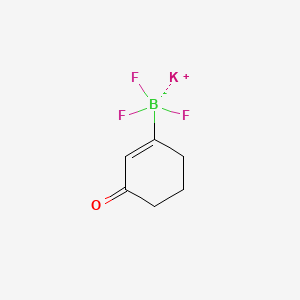
![2-{6-Oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetic acid hydrochloride](/img/structure/B13460193.png)
![N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide](/img/structure/B13460197.png)
![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-azaspiro[2.5]octane-6-carboxylicacid](/img/structure/B13460205.png)
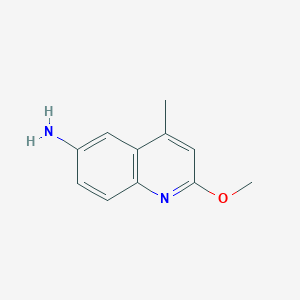
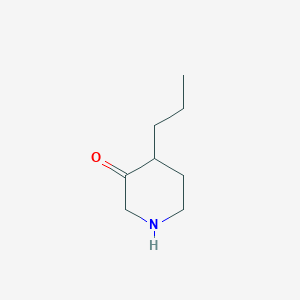
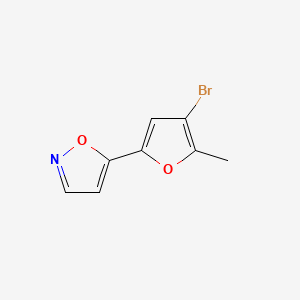
![rac-potassium [(1R,2S,3R)-2-(ethoxycarbonyl)-3-methylcyclopropyl]trifluoroboranuide](/img/structure/B13460232.png)

